Midodrine

Description

Historical Context of Research and Development of Sympathomimetic Agents

The exploration of substances that mimic the effects of the sympathetic nervous system, known as sympathomimetic agents, has a long history. Ancient Chinese medicine utilized ephedrine, a naturally occurring sympathomimetic, for respiratory ailments over 5,000 years ago. numberanalytics.comersnet.org The modern era of sympathomimetic research began in the early 20th century with the identification of adrenaline (epinephrine) and noradrenaline (norepinephrine). numberanalytics.com These initial agents, however, were non-selective, affecting multiple types of adrenergic receptors and thus causing significant side effects. ersnet.org

The research trajectory then shifted towards developing more selective agents. A pivotal moment was the classification of adrenergic receptors into alpha (α) and beta (β) subtypes. nih.govderangedphysiology.com This led to the development of drugs that could target specific receptors, refining therapeutic effects and reducing unwanted actions. ersnet.org The 1940s and 1950s saw the introduction of agents like isoproterenol (B85558) and isoetharine. actx.edu Subsequent decades brought further advancements with the development of β2-selective agonists like salbutamol (B1663637) and terbutaline (B1683087) in the 1960s and 1980s, which were more effective for conditions like asthma. ersnet.orgactx.edu This overarching goal of achieving greater receptor selectivity and improving the therapeutic profile of sympathomimetic drugs set the stage for the development of compounds like midodrine (B238276).

Evolution of Research Perspectives on Alpha-Adrenergic Agonism

The understanding of alpha-adrenergic agonism has evolved significantly since the initial classification of adrenergic receptors. Initially, alpha-receptors were considered a single entity. nih.gov In 1974, a major breakthrough occurred when they were subdivided into alpha-1 (α1) and alpha-2 (α2) subtypes based on their location and function, with α1-receptors being primarily post-synaptic and mediating the target organ's response, and α2-receptors being primarily pre-synaptic and regulating neurotransmitter release. nih.govnih.govbiologists.com

Further research in the mid-1980s, using radioligand binding and functional studies, revealed that the α1-receptor population was also heterogeneous. nih.govahajournals.org This led to the identification and classification of three distinct α1-adrenoceptor subtypes: α1A, α1B, and α1D, which were later confirmed by molecular cloning. nih.govbiologists.comfrontiersin.org Each subtype exhibits distinct pharmacological properties and tissue distribution. nih.govahajournals.org For instance, the α1A-subtype is predominant in human prostate tissue. nih.gov This deeper understanding of α1-receptor subtypes allowed for the development of more targeted agonists. This compound's active metabolite, desglythis compound (B1670291), is a selective α1-adrenoceptor agonist, and its mechanism of action is rooted in this refined understanding of alpha-adrenergic signaling. wikipedia.orgmedchemexpress.com

Pharmacokinetic Properties of this compound and its Active Metabolite, Desglythis compound

| Parameter | This compound (Prodrug) | Desglythis compound (Active Metabolite) |

|---|---|---|

| Time to Peak Plasma Concentration (Tmax) | ~0.5 hours | ~1-2 hours |

| Plasma Half-life (t1/2) | ~25 minutes | ~3-4 hours |

| Absolute Bioavailability (as desglythis compound) | 93% |

Data sourced from multiple studies. drugs.comdrugbank.comgoogle.com

Current Research Landscape and Academic Significance of this compound Hydrochloride

This compound hydrochloride holds significant academic interest, primarily centered on its efficacy and application in conditions characterized by hypotension. The principal area of research has been its use in treating symptomatic orthostatic hypotension, a condition where blood pressure drops upon standing. nih.govnice.org.uk Following its initial accelerated approval in the US in 1996, post-marketing studies were required to confirm its clinical benefit. nih.govnih.gov Numerous clinical trials have since investigated its effects, with many demonstrating a significant increase in standing systolic blood pressure. nice.org.uknih.govresearchgate.net

Current research extends beyond orthostatic hypotension. There is a growing body of academic inquiry into this compound's utility in other clinical contexts, such as:

Hepatorenal Syndrome: Studies are exploring its use, often in combination with other agents like octreotide (B344500), to improve circulatory dysfunction in patients with cirrhosis. wikipedia.orgekb.eg

Critical Care: Research is actively investigating this compound as an adjunct therapy to facilitate weaning patients from intravenous vasopressors in the intensive care unit (ICU). nih.govshmabstracts.org However, research in this area has yielded conflicting results regarding outcomes like ICU length of stay and mortality, indicating a need for further large-scale studies. nih.govfrontiersin.org

Heart Failure: The role of this compound in patients with heart failure and hypotension is another area of active investigation, with some studies suggesting it may help enable the use of other essential therapies that can be limited by low blood pressure. nih.gov Yet, concerns about long-term outcomes persist, highlighting this as a key area for future randomized controlled trials. frontiersin.orgnih.gov

The academic significance of this compound lies in its specific mechanism of action, which allows for targeted physiological effects. Ongoing research aims to better define its precise role, optimize its application in various patient populations, and fully understand its long-term impact. shmabstracts.orgnih.gov

Select Research Findings on this compound in Orthostatic Hypotension

| Study Focus | Key Finding | Reference |

|---|---|---|

| Phase III Placebo-Controlled Trial (n=82 on this compound) | Resulted in an average rise of 22 mmHg in standing systolic blood pressure. | nih.gov |

| Double-Blind, Placebo-Controlled Study (n=171) | Demonstrated a 24% mean increase in standing systolic blood pressure. | nih.gov |

| Phase 4 Tilt-Table Study | Treatment provided a statistically significant increase in time to tilt-table-induced syncopal symptoms compared with placebo. | nih.gov |

| Systematic Review | Found that this compound improves standing systolic blood pressure, but the change in blood pressure from supine to standing did not differ from control groups. | nih.gov |

Properties

IUPAC Name |

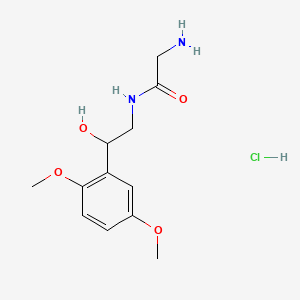

2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4/c1-17-8-3-4-11(18-2)9(5-8)10(15)7-14-12(16)6-13/h3-5,10,15H,6-7,13H2,1-2H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTKSEFOSCHHMPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(CNC(=O)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3092-17-9 (mono-hydrochloride) | |

| Record name | Midodrine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042794763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0023321 | |

| Record name | Midodrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Midodrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014356 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble, 4.45e+00 g/L | |

| Record name | Midodrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00211 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Midodrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014356 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

42794-76-3, 133163-28-7 | |

| Record name | Midodrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42794-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Midodrine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042794763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Midodrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00211 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Midodrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Midodrine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.842 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MIDODRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YE7PBM15H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Midodrine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7854 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Midodrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014356 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

150 °C, 200 - 203 °C | |

| Record name | Midodrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00211 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Midodrine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7854 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Midodrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014356 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Pharmacological Investigations of Midodrine Hydrochloride

Mechanisms of Action

The therapeutic activity of midodrine (B238276) hydrochloride is not direct but relies on its conversion to an active form within the body.

Prodrug Activation and Active Metabolite Characterization: Desglythis compound (B1670291) Formation via Enzymatic Cleavage

This compound is a prodrug, meaning it is administered in an inactive form and must be metabolized in the body to become therapeutically active. nih.govnih.gov Following oral administration, this compound undergoes rapid absorption. nih.gov The conversion to its active metabolite, desglythis compound, occurs through a process called deglycination, which involves the enzymatic removal of a glycine (B1666218) group. drugbank.comsmolecule.com This biotransformation is not confined to a single organ but appears to happen in various tissues, including the liver. unict.it

The peak plasma concentration of the prodrug this compound is reached approximately 30 minutes after oral administration, while its active metabolite, desglythis compound, reaches peak plasma levels in about one to two hours. nih.gov The bioavailability of this compound, as measured by the presence of desglythis compound, is high at 93%. nih.govdrugbank.com

Alpha-1 Adrenergic Receptor Agonism and Downstream Signaling Pathways in Vasculature

The pharmacological effects of this compound are attributable to its active metabolite, desglythis compound. drugbank.comunict.it Desglythis compound functions as a selective agonist of the alpha-1 adrenergic receptors. wikipedia.orgmedchemexpress.commedchemexpress.com These receptors are predominantly located on the smooth muscle of blood vessels, including both arteries and veins. drugbank.comcvpharmacology.com

The binding of desglythis compound to alpha-1 adrenergic receptors initiates a series of intracellular events. These receptors are coupled to Gq-proteins. cvpharmacology.comwikipedia.org Activation of the Gq-protein stimulates the enzyme phospholipase C. wikipedia.orgwikipedia.org Phospholipase C then catalyzes the breakdown of phosphatidylinositol into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). wikipedia.org IP₃ diffuses through the cell and binds to receptors on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. wikipedia.org This increase in intracellular calcium, along with the action of DAG which activates protein kinase C, ultimately results in the contraction of vascular smooth muscle. wikipedia.orgfrontiersin.org This contraction of the blood vessels, known as vasoconstriction, leads to an increase in vascular tone and a subsequent rise in blood pressure. drugbank.comunict.itdroracle.ai

Receptor Selectivity Profile (e.g., Alpha-1 vs. Alpha-2, Beta-Adrenergic) and Implications for Specificity

Desglythis compound, the active metabolite of this compound, demonstrates a notable selectivity for alpha-1 adrenergic receptors. wikipedia.orgnih.gov It has minimal to no significant effect on cardiac beta-adrenergic receptors. nih.govdrugbank.comdroracle.ai This selectivity is clinically important as it means the drug's primary action is on the vasculature, causing vasoconstriction without directly stimulating the heart. nih.govdroracle.ai

While this compound itself does not show a preference between alpha-1 and alpha-2 receptors, its active form, desglythis compound, is a selective alpha-1 agonist. nih.gov Research indicates that desglythis compound acts on α1A, α1B, and α1D adrenoceptor subtypes. medchemexpress.com The lack of significant beta-adrenergic activity means that desglythis compound does not directly influence heart rate or cardiac contractility in the way that non-selective adrenergic agonists might. google.comgoogleapis.com This targeted action on the peripheral vasculature is a key feature of its pharmacological profile. droracle.ai

Blood-Brain Barrier Permeability and Central Nervous System Effects

A significant aspect of the pharmacology of this compound and its active metabolite, desglythis compound, is their limited ability to cross the blood-brain barrier. drugbank.comwikipedia.orghres.ca This poor permeability into the central nervous system (CNS) means that this compound is considered peripherally selective and is generally not associated with direct effects on the brain. wikipedia.orgdroracle.aiawarenessforpotsies.org The absence of central effects is a notable characteristic, distinguishing it from other sympathomimetic agents that may cause CNS stimulation. nih.govijrsms.com

Pharmacodynamic Studies

Pharmacodynamic studies focus on the effects of a drug on the body. For this compound, these studies have primarily centered on its hemodynamic effects.

Systemic Hemodynamic Alterations: Increases in Systolic and Diastolic Blood Pressure

The administration of this compound leads to observable changes in systemic hemodynamics, most notably an increase in both systolic and diastolic blood pressure. drugbank.comhres.ca This effect is a direct consequence of the alpha-1 adrenergic receptor-mediated vasoconstriction caused by its active metabolite, desglythis compound. drugbank.comunict.it The increase in blood pressure is observed in various postures, including standing, sitting, and supine positions. drugbank.comncats.io

Clinical studies have quantified this pressor effect. For instance, a 10 mg dose of this compound has been shown to elevate standing systolic blood pressure by approximately 15 to 30 mmHg within an hour of administration, with the effect lasting for two to three hours. drugbank.comhres.cadroracle.ai In a 4-week study, a 10 mg dose of this compound resulted in a significant 22 mmHg (28%) increase in standing systolic blood pressure compared to a 3 mmHg (4%) increase with placebo. hres.cahres.ca Another study reported a similar increase of 24% in standing systolic blood pressure with a 10 mg dose administered three times daily over four weeks. nih.gov The pressor response has been found to be dose-dependent. hres.cahres.ca

The following table summarizes the observed changes in blood pressure from a clinical trial:

| Treatment Group | Mean Increase in Standing Systolic Blood Pressure (mmHg) | Percentage Increase |

| This compound (10 mg) | 22 | 28% |

| Placebo | 3 | 4% |

| This compound (2.5 mg) | 9 | 14% |

Data from a 4-week, randomized, double-blind trial in patients with orthostatic hypotension. hres.cahres.ca

It is important to note that while this compound effectively increases blood pressure, it does not have a clinically significant impact on heart rate in patients with autonomic failure. drugbank.comhres.ca

Modulation of Peripheral Vascular Resistance and Venous Tone

The vasoconstrictive effects of desglythis compound have been observed to be significant, with its venoconstrictive effect reported to be 50-80% of that induced by noradrenaline in in-vitro studies. nih.gov This increase in peripheral resistance is the principal reason for the rise in both systolic and diastolic blood pressure seen after this compound administration. medsafe.govt.nzhres.cahres.ca

Effects on Cardiac Function and Heart Rate in Autonomic Failure

In patients with autonomic failure, this compound hydrochloride generally does not have a clinically significant effect on standing or supine heart rates. drugbank.comhres.ca The active metabolite, desglythis compound, does not stimulate cardiac beta-adrenergic receptors. drugbank.comwikipedia.orgdroracle.ai Any observed slowing of the heart rate, or bradycardia, is typically a result of a vagal reflex in response to the increase in blood pressure. medsafe.govt.nztga.gov.au this compound may also cause a slight decrease in cardiac output. medsafe.govt.nz

Influence on Circulating Plasma and Blood Volume

Pharmacological studies have indicated that this compound can reduce circulating plasma and blood volume. nih.govresearchgate.net Its primary action of increasing systemic vascular resistance through vasoconstriction is thought to contribute to these changes in fluid dynamics.

Impact on Atrial Natriuretic Peptide Release

This compound has been shown to influence the release of atrial natriuretic peptide (ANP). nih.gov Studies have demonstrated a desglythis compound-related increase in plasma ANP. researchgate.netnih.gov This effect is believed to be linked to the augmented venous return to the heart caused by the drug's venoconstrictive properties. researchgate.netnih.gov

Organ-Specific Hemodynamic Effects (e.g., Renal Plasma Flow, Glomerular Filtration Rate)

The administration of this compound can lead to specific hemodynamic changes in various organs, particularly the kidneys. It has been observed to slightly decrease renal blood flow. medsafe.govt.nzhres.ca However, in certain patient populations, such as those with cirrhosis and ascites, this compound has been reported to improve renal hemodynamics. nih.gov Some studies have shown that this compound can increase renal plasma flow and the glomerular filtration rate (GFR). researchgate.netlarenon.comgastroenterologyandhepatology.netijrsms.com For instance, one study reported a 40% increase in renal plasma flow and a 21% increase in GFR following a single oral dose of this compound in non-azotemic cirrhotic patients with ascites. nih.gov

Pharmacokinetic Analyses

Absorption Kinetics and Absolute Bioavailability of Desglythis compound

Following oral administration, this compound is rapidly and almost completely absorbed. hres.camedsafe.govt.nz The prodrug itself reaches peak plasma concentrations quickly, within about half an hour. drugbank.comwikipedia.orgnih.gov It is then rapidly metabolized to its active form, desglythis compound, through a process called deglycination which occurs in various tissues, including the liver. nih.govmedsafe.govt.nztga.gov.au

The peak plasma concentration of desglythis compound is typically reached about 1 to 2 hours after the oral intake of this compound. drugbank.comwikipedia.orgnih.gov The absolute bioavailability of this compound, when measured as its active metabolite desglythis compound, is high, at approximately 93%. hres.cadrugbank.comwikipedia.orgnih.govmedsafe.govt.nzhres.cahres.caunict.itgoogle.com The presence of food does not significantly affect the bioavailability of desglythis compound. drugbank.comnih.govunict.it

Table 1: Pharmacokinetic Parameters of this compound and Desglythis compound

| Parameter | This compound | Desglythis compound |

|---|---|---|

| Time to Peak Plasma Concentration (Tmax) | ~0.5 hours drugbank.comwikipedia.orgnih.gov | 1-2 hours drugbank.comwikipedia.orgnih.gov |

| Absolute Bioavailability | - | 93% hres.cadrugbank.comwikipedia.orgnih.govmedsafe.govt.nzhres.cahres.caunict.itgoogle.com |

| Effect of Food on Bioavailability | - | Not significant drugbank.comnih.govunict.it |

Table 2: Compound Names

| Compound Name |

|---|

| This compound hydrochloride |

| Desglythis compound |

| Noradrenaline |

Time to Peak Plasma Concentration of Prodrug and Active Metabolite

Following oral administration, this compound is rapidly absorbed. The time to reach its maximum concentration in the blood plasma (Tmax) is approximately 30 minutes. micromedexsolutions.comfda.govmedsafe.govt.nzwikipedia.orgnih.gov The therapeutic effects of this compound are primarily attributed to its active metabolite, desglythis compound. The conversion of this compound to desglythis compound is also a swift process. nih.gov Peak plasma concentrations of desglythis compound are typically observed between 1 to 2 hours after the oral intake of this compound. micromedexsolutions.comfda.govwikipedia.orgnih.govdrugbank.com One study noted that in fasted patients with orthostatic hypotension, desglythis compound reached peak plasma concentrations of 0.027 mg/L about one hour after a 5 to 10 mg oral dose of this compound. medsafe.govt.nz

Table 1: Time to Peak Plasma Concentration (Tmax)

| Compound | Time to Peak Plasma Concentration (Tmax) |

|---|---|

| This compound (Prodrug) | Approximately 30 minutes micromedexsolutions.comfda.govmedsafe.govt.nzwikipedia.orgnih.gov |

| Desglythis compound (Active Metabolite) | 1 to 2 hours micromedexsolutions.comfda.govwikipedia.orgnih.govdrugbank.com |

Elimination Half-Lives of this compound and Desglythis compound

The elimination half-life of a drug is a measure of how long it takes for the concentration of the drug in the body to be reduced by half. This compound, the prodrug, is cleared from the plasma relatively quickly, with an elimination half-life of approximately 25 to 30 minutes. micromedexsolutions.comfda.govmedsafe.govt.nznih.govnih.gov In contrast, its active metabolite, desglythis compound, has a significantly longer elimination half-life, estimated to be around 3 to 4 hours. micromedexsolutions.comfda.govwikipedia.orgnih.govdrugbank.com Some sources specify a slightly broader range of 2 to 3 hours for desglythis compound's half-life. medsafe.govt.nz This longer half-life of the active metabolite is what allows for a sustained therapeutic effect.

Table 2: Elimination Half-Life

| Compound | Elimination Half-Life |

|---|---|

| This compound (Prodrug) | ~25-30 minutes micromedexsolutions.comfda.govmedsafe.govt.nznih.govnih.gov |

| Desglythis compound (Active Metabolite) | 3 to 4 hours micromedexsolutions.comfda.govwikipedia.orgnih.govdrugbank.com |

Routes of Metabolism and Excretion (e.g., Enzymatic Hydrolysis, Renal Clearance)

This compound undergoes extensive metabolism to form its active metabolite, desglythis compound, through a process of enzymatic hydrolysis, specifically deglycination. micromedexsolutions.comfda.gov This conversion is not confined to a single organ and appears to occur in various tissues, with the liver also playing a role in the metabolism of both this compound and desglythis compound. fda.govnih.gov Research indicates that this compound metabolism involves cytochrome P450 isoforms, predominantly CYP2D6 and CYP1A2. nih.gov

The primary route of excretion for this compound and its metabolites is through the kidneys via urine. medsafe.govt.nznih.govnih.gov Within 24 hours of administration, approximately 91% of the dose is excreted in the urine. medsafe.govt.nz This urinary excretion consists of about 40-60% as the active metabolite desglythis compound, 2-5% as unchanged this compound, and the remainder as other pharmacologically inactive metabolites. medsafe.govt.nz The renal clearance of desglythis compound is efficient, largely occurring through active renal secretion. fda.gov Fecal elimination of this compound and desglythis compound is considered insignificant. medsafe.govt.nz

Impact of Food on Bioavailability of Desglythis compound

The bioavailability of a drug refers to the proportion of an administered dose that enters the systemic circulation. For this compound, the absolute bioavailability, measured by the levels of its active metabolite desglythis compound, is high at 93%. fda.govmedsafe.govt.nznih.gov

Clinical Research on Therapeutic Efficacy

Efficacy in Orthostatic Hypotension Syndromes

Orthostatic hypotension (OH) is a condition defined by a significant drop in blood pressure upon standing, leading to symptoms such as dizziness, lightheadedness, and syncope. aafp.org Midodrine (B238276) hydrochloride has been a cornerstone in the pharmacological management of this condition.

Efficacy in Neurogenic Orthostatic Hypotension

Neurogenic orthostatic hypotension (nOH) results from autonomic nervous system dysfunction. Multiple studies have demonstrated the efficacy of this compound hydrochloride in this patient population. A landmark double-blind, placebo-controlled trial involving 171 patients with nOH, many of whom had conditions like diabetic autonomic neuropathy or Shy-Drager syndrome, found that a 10 mg dose of this compound administered three times daily resulted in a significant increase in standing systolic blood pressure of approximately 22 mmHg compared to a minimal increase in the placebo group. jwatch.org Another multicenter, double-blind, randomized controlled trial with 97 participants showed that a 10 mg dose of this compound increased standing systolic blood pressure by 28%. nih.gov Furthermore, a phase 4, double-blind, placebo-controlled, randomized tilt-table study confirmed that patients on stable doses of this compound for over three months experienced a statistically significant increase in the time to tilt-table-induced syncopal symptoms. nih.gov

A systematic review and meta-analysis of seven trials with a total of 325 patients found that while the change in the drop of systolic blood pressure from supine to standing was not statistically significant compared to placebo, the change in standing systolic blood pressure before and after this compound administration was a significant 21.5 mmHg. nih.gov

Efficacy in Orthostatic Hypotension Due to Autonomic Dysfunction

This compound hydrochloride is indicated for attenuating symptoms of chronic orthostatic hypotension stemming from autonomic failure in various conditions. hres.camedsafe.govt.nzpharmacytimes.comhres.ca These include:

Bradbury-Eggleston Syndrome (Idiopathic Orthostatic Hypotension): this compound is used to treat the symptoms of idiopathic orthostatic hypotension found in this syndrome. medsafe.govt.nz

Shy-Drager Syndrome (Multiple System Atrophy): Clinical trials have included patients with Shy-Drager syndrome, demonstrating the efficacy of this compound in managing their orthostatic hypotension. jwatch.orgnih.gov A study involving five patients with idiopathic orthostatic hypotension, two of whom had Shy-Drager syndrome, showed significant improvement in standing blood pressures with this compound treatment. nih.gov

Diabetes Mellitus: Orthostatic hypotension is a known complication of diabetic autonomic neuropathy. wileymicrositebuilder.com A study of 171 patients, a significant portion of whom had diabetes, showed that this compound significantly increased standing blood pressure. jwatch.orgwileymicrositebuilder.com

Parkinson’s Disease: Patients with Parkinson's disease often experience orthostatic hypotension. uca.edu.ar this compound is considered a first-line treatment for OH in these patients. uca.edu.ar A randomized, open-label clinical trial comparing pyridostigmine (B86062) and this compound in Parkinson's disease patients with OH found that both drugs improved orthostatic blood pressure, with pyridostigmine showing a greater reduction in orthostatic systolic blood pressure drop. pmkneurology.com

The table below summarizes the findings of a study on the use of this compound hydrochloride in various autonomic failure conditions.

| Condition | Percentage of Patients in Phase III Trials |

| Bradbury-Eggleston Syndrome | 26.7% |

| Shy-Drager Syndrome | 17.8% |

| Parkinson’s Disease | 11% |

| Diabetes Mellitus | 21.2% |

| Other Conditions | 23.3% |

Data from a safety evaluation in Phase III clinical trials involving 938 patients. hres.cahres.ca

Symptomatic Improvement Assessment

The primary goal of treating orthostatic hypotension is to alleviate symptoms and improve quality of life. nice.org.uknice.org.uk Clinical studies have assessed the impact of this compound hydrochloride on a range of symptoms.

In a study by Jankovic et al. (1993), while no significant improvement was seen for dizziness, weakness, or fatigue, all doses of this compound significantly increased the proportion of patients reporting improvement in syncope. nice.org.uk A later study by Low et al. (1997) reported a significant reduction in lightheadedness. jwatch.org Another trial found that a 10 mg dose of this compound improved symptoms of dizziness/light-headedness, weakness/fatigue, syncope, and low energy levels compared to placebo. researchgate.netnih.gov

A systematic review and meta-analysis showed that this compound improved symptoms of orthostatic hypotension compared to placebo, with a number needed to treat of three. nice.org.uk However, some systematic reviews have noted that the quality of evidence for symptomatic improvement is limited by factors such as imprecision and heterogeneity in the studies. nih.govnice.org.uknice.org.uk

The table below presents the symptomatic improvements observed in a placebo-controlled study of this compound hydrochloride.

| Symptom | Improvement with this compound (p-value) |

| Dizziness/Light-headedness | <0.05 |

| Weakness/Fatigue | <0.05 |

| Syncope | <0.05 |

| Low Energy Level | <0.05 |

| Impaired Ability to Stand | <0.05 |

| Feelings of Depression | <0.05 |

Data from a double-blind, placebo-controlled study. researchgate.netnih.gov

Role of Blood Pressure Elevation as a Surrogate Marker for Clinical Benefit

The indication for this compound hydrochloride in treating symptomatic orthostatic hypotension is primarily based on its ability to increase 1-minute standing systolic blood pressure. fda.reporthres.cafda.govdoctorabad.comfda.gov This increase in blood pressure is considered a surrogate marker that is likely to correspond to a clinical benefit. fda.reporthres.cafda.govdoctorabad.comfda.govmedicinenet.com

The administration of this compound hydrochloride results in a rise in standing, sitting, and supine systolic and diastolic blood pressure. fda.reportfda.gov A 10 mg dose can elevate standing systolic blood pressure by approximately 15 to 30 mmHg within an hour, with the effect lasting for 2 to 3 hours. fda.reporthres.cahres.cafda.gov

However, it is important to note that while blood pressure elevation is a key indicator of the drug's physiological effect, the ultimate goal of treatment is the improvement of functional capacity and quality of life, rather than achieving a specific blood pressure target. nice.org.uknice.org.uk The U.S. Food and Drug Administration (FDA) has noted that the clinical benefits of this compound, such as an improved ability to perform daily activities, have not been definitively established through post-marketing studies. fda.reportfda.govdoctorabad.com

Investigation of Emerging and Off-Label Therapeutic Applications

Beyond its primary indication, the therapeutic potential of this compound hydrochloride is being explored in other clinical settings.

Vasopressor Weaning in Critically Ill Patients

An emerging off-label use of this compound hydrochloride is to facilitate the weaning of critically ill patients from intravenous (IV) vasopressors. nih.gov The rationale is that an oral vasopressor could help maintain hemodynamic stability, potentially reducing the duration of IV vasopressor therapy and intensive care unit (ICU) length of stay. d-nb.infoualberta.ca

Several studies have investigated this application, with mixed results. A retrospective study by Whitson et al. involving 275 septic patients found that this compound use was associated with a 0.9-day decrease in IV vasopressor duration and a 2-day reduction in ICU length of stay. ualberta.caspringermedizin.de Another retrospective cohort study by Poverno et al. in 188 patients showed a significant reduction in vasopressor duration by 1.2 days in the this compound group. ualberta.caspringermedizin.de

However, other studies have not shown a significant benefit. A two-center, open-label, randomized controlled trial by Costa-Pinto and colleagues concluded that fixed-dose this compound was not associated with a shorter time to cessation of vasopressor infusions. nih.gov Similarly, the MIDAS study, a multicenter pilot trial, did not demonstrate a difference in the time to vasopressor discontinuation. ualberta.caspringermedizin.de

A narrative review of seven published reports on this topic highlighted a potential difference in outcomes based on dosing strategy. nih.gov Studies that incorporated dose titration of this compound were more likely to report effectiveness compared to those using a fixed-dose strategy. nih.gov The ongoing LIBERATE trial, a multicenter, blinded, randomized placebo-controlled trial, is expected to provide more definitive evidence on the efficacy of this compound for this indication. d-nb.infoualberta.caspringermedizin.de

The following table summarizes the findings of selected studies on the use of this compound for vasopressor weaning.

| Study | Design | Patient Population | Key Findings |

| Whitson et al. | Retrospective | 275 septic patients | Decreased IV vasopressor duration by 0.9 days and ICU length of stay by 2 days. ualberta.caspringermedizin.de |

| Poverno et al. | Retrospective Cohort | 188 patients | Significant reduction in vasopressor duration by 1.2 days. ualberta.caspringermedizin.de |

| Costa-Pinto et al. | Open-label RCT | 62 mostly post-operative and septic patients | No significant difference in time to vasopressor cessation with fixed-dose this compound. nih.gov |

| MIDAS Study | Multicenter Pilot RCT | 136 patients | No difference in time to vasopressor discontinuation. ualberta.caspringermedizin.de |

Management of Hepatorenal Syndrome and Refractory Ascites in Cirrhosis

This compound hydrochloride, an alpha-1 adrenergic agonist, has been investigated for its potential role in managing the complex complications of advanced liver cirrhosis, specifically hepatorenal syndrome (HRS) and refractory ascites. nih.govjptcp.com The underlying mechanism of action involves the constriction of splanchnic vessels, which are abnormally dilated in cirrhotic patients, and the dilation of renal vasculature. wikipedia.org This is thought to improve systemic and renal hemodynamics. nih.gov

Clinical studies have explored the use of this compound, often in combination with other agents like octreotide (B344500) and albumin, to improve renal function and manage fluid retention in this patient population. jptcp.comwikipedia.org Research indicates that this compound can lead to improvements in mean arterial pressure (MAP), which in turn may enhance renal blood flow and glomerular filtration rate. nih.gov A case-control study involving 113 cirrhotic patients with diuretic-intractable or recurrent ascites found that those who received this compound and weekly albumin in addition to standard medical therapy showed improvements in ascites control, urinary sodium, systemic vascular resistance, and renal arterial resistive index at a three-month follow-up compared to those on standard therapy alone. nih.gov

However, the results from various clinical trials have been inconsistent, and well-conducted studies are still needed to establish a definitive role for this compound in this setting. nih.govwikipedia.org One randomized pilot study suggested that this compound combined with standard medical therapy improves systemic hemodynamics without causing renal or hepatic dysfunction and is superior to standard therapy alone for controlling ascites. researchgate.net Conversely, some studies have yielded varied outcomes, highlighting the need for more robust research to clarify its efficacy and appropriate use in these conditions. jptcp.com

Prevention of Vasovagal Syncope

This compound hydrochloride has been studied for its potential to prevent vasovagal syncope (VVS), a common condition characterized by a sudden drop in heart rate and blood pressure leading to fainting. nih.govoup.com The rationale for its use lies in its ability as an alpha-1 adrenergic receptor agonist to increase venous return to the heart and raise blood pressure. clinicaltrials.gov

A systematic review and meta-analysis of seven randomized controlled trials (n=315) found that this compound significantly reduced the likelihood of a positive head-up-tilt (HUT) test outcome. nih.govoup.com The pooled results also indicated a benefit from this compound in preventing clinical syncope, with a more modest but still significant risk reduction observed in double-blind, randomized, placebo-controlled trials. nih.govoup.com

One such double-blind, randomized, placebo-controlled trial involving 133 patients with recurrent VVS demonstrated that a smaller percentage of patients receiving this compound experienced at least one syncope episode during a 12-month follow-up compared to the placebo group (42% vs. 61%). nih.gov The study also reported a longer time to the first syncope episode with this compound. nih.gov The number needed to treat to prevent one patient from having a syncopal event was 5.3. nih.gov

Ongoing research, such as the COMFORTS trial, continues to evaluate the efficacy of this compound in comparison to and in conjunction with lifestyle modifications for the prevention of vasovagal attacks. clinicaltrials.gov

Prevention of Orthostatic Hypotension Post-Major Surgery (e.g., Hip Arthroplasty)

Orthostatic hypotension (OH), a significant drop in blood pressure upon standing, is a prevalent issue following major surgeries like total hip arthroplasty, often impeding early mobilization and recovery. nih.gov this compound hydrochloride has been investigated as a potential preventative measure due to its vasoconstrictive properties. nih.govresearchgate.net

A randomized, double-blind, placebo-controlled trial involving 120 patients undergoing total hip arthroplasty evaluated the preemptive use of oral this compound. nih.gov The study found that while there was a trend towards a lower prevalence of OH in the this compound group compared to the placebo group 6 hours after surgery, the difference was not statistically significant. nih.govresearchgate.net At 24 hours post-surgery, there was no difference in the prevalence of OH or orthostatic intolerance between the two groups. nih.gov

Another study, the MiHip trial, also reported that pre-emptive this compound did not significantly improve patient mobilization on the day after elective primary total hip arthroplasty and did not have a significant effect on the incidence of orthostatic hypotension. researchgate.net However, some research suggests that higher or more frequent doses of this compound might be more effective. A pilot study indicated that a higher-dose this compound protocol was associated with a lower rate of adverse mobilization events compared to a control group. nih.govjbjs.org Further research into the optimal dosing and timing of this compound for this indication is warranted. nih.govjbjs.org

Potential Use in Chronic Fatigue Syndrome (Historical Research)

Historically, there has been some investigation into the use of this compound hydrochloride for managing symptoms of Chronic Fatigue Syndrome (CFS). wikipedia.org This research was often based on the hypothesis that dysautonomia, or a malfunctioning autonomic nervous system, plays a significant role in the pathophysiology of CFS. nih.govproquest.com

A pilot study involving 10 CFS patients with abnormal cardiovascular responses on a head-up tilt test reported that treatment with this compound led to the normalization of these responses in six patients after three months. researchgate.net This normalization was reportedly followed by an improvement in fatigue scores several weeks later. researchgate.net Another case report detailed the long-term treatment of a single patient with debilitating CFS, where this compound therapy was associated with the correction of dysautonomia and subsequent improvement in fatigue. nih.govproquest.com

Despite these preliminary findings, there has been no recent reported development of this compound for this specific indication. wikipedia.org

Methodological Approaches in Clinical Trials

Randomized, Double-Blind, Placebo-Controlled Study Paradigms

The gold standard for evaluating the efficacy of new therapeutic agents is the randomized, double-blind, placebo-controlled trial, and this methodology has been central to the clinical investigation of this compound hydrochloride across various indications. nih.govharvard.edunih.gov This study design is crucial for minimizing bias and providing robust evidence. thebottomline.org.uk

In these trials, participants are randomly assigned to receive either this compound or an identical-looking placebo. springermedizin.de The "double-blind" aspect means that neither the participants nor the investigators know who is receiving the active drug and who is receiving the placebo. ualberta.ca This blinding is essential to prevent conscious or unconscious bias from influencing the study's outcomes. ualberta.ca

Examples of this paradigm in this compound research include:

Vasovagal Syncope: A trial randomly assigned 133 patients to either this compound or a placebo for a 12-month follow-up period to assess the prevention of syncope. nih.gov

Postoperative Orthostatic Hypotension: 120 patients undergoing hip arthroplasty were allocated to receive either this compound or a placebo before mobilization to evaluate the prevention of orthostatic hypotension. nih.govresearchgate.net

Refractory Hypotension in the ICU: The MIDAS trial was an international, multicenter, randomized, double-blind, placebo-controlled study designed to assess if this compound could reduce the duration of intravenous vasopressor treatment. harvard.edu

Study Populations and Inclusion/Exclusion Criteria

The selection of an appropriate study population through well-defined inclusion and exclusion criteria is fundamental to the integrity and generalizability of clinical trial results. These criteria ensure that the participants are appropriate for the research question being asked and help to ensure patient safety.

Inclusion Criteria:

Across various trials, inclusion criteria for this compound studies are tailored to the specific condition being investigated. Common elements include:

Age: Typically, adult patients (18 years or older) are included. nih.govthebottomline.org.ukclinicaltrials.gov

Diagnosis: A confirmed diagnosis of the target condition is required, such as:

Recurrent vasovagal syncope. nih.gov

Symptomatic orthostatic hypotension. clinicaltrials.gov

Cirrhosis with refractory or recurrent ascites. clinicaltrials.gov

Patients undergoing specific surgeries like total hip arthroplasty. nih.govresearchgate.net

Informed Consent: All participants must provide informed consent to be enrolled in a trial. ualberta.ca

Exclusion Criteria:

Exclusion criteria are designed to protect participants from potential harm and to eliminate confounding factors that could obscure the study's results. Common exclusion criteria in this compound trials include:

Contraindications to the drug: This includes known allergies or hypersensitivity to this compound. clinicaltrials.govclinicaltrials.gov

Specific medical conditions: Depending on the study, this could include severe heart disease, liver or renal failure (unless it is the subject of the study), pheochromocytoma, or thyrotoxicosis. thebottomline.org.ukclinicaltrials.gov

Pregnancy: Pregnant individuals are typically excluded from these trials. thebottomline.org.ukclinicaltrials.gov

Concomitant medications: The use of other medications that could interact with this compound or affect the study's outcome may be a reason for exclusion. clinicaltrials.gov

Participation in other trials: To avoid confounding results, enrollment in other investigational drug or device studies is often an exclusion criterion. clinicaltrials.govclinicaltrials.gov

For example, in a trial for refractory ascites in cirrhotic children, exclusion criteria included the presence of hepatorenal syndrome, portal vein thrombosis, and significant cardiovascular disease. clinicaltrials.gov In a study on refractory hypotension in the ICU, patients with clinical evidence of inadequate tissue oxygenation or hypovolemic shock were excluded. thebottomline.org.uk

Endpoint Selection and Validation in Efficacy Trials

The selection and validation of endpoints in clinical trials for this compound hydrochloride have been centered on both objective physiological measurements and subjective symptom assessments. The primary objective endpoint consistently utilized in efficacy trials is the change in standing blood pressure. nice.org.uk Specifically, the blood pressure taken one minute after standing, one-hour post-dose, has been a key primary endpoint. nih.govhres.ca This is based on the pharmacokinetics of this compound, which is a prodrug converted to its active metabolite, desglythis compound (B1670291), reaching peak plasma levels one to two hours after oral administration. nih.gov The emphasis is on the absolute standing blood pressure level, as this is more clinically relevant to cerebral blood flow and the manifestation of symptoms than the magnitude of the blood pressure drop from a supine position. nih.gov

Randomized controlled trials have demonstrated that this compound significantly increases standing systolic blood pressure compared to placebo. nice.org.uknih.gov For instance, one study reported a mean increase of 21.8 mmHg in standing systolic blood pressure for patients treated with this compound. Another meta-analysis found a significant increase of 21.5 mmHg in standing systolic blood pressure before and after the administration of this compound. researchgate.net

In addition to blood pressure measurements, symptom scales are crucial for assessing the clinical benefit of this compound. nih.gov These often take the form of patient and investigator global assessment scores. nih.govresearchgate.net The Orthostatic Hypotension Questionnaire (OHQ) is a validated tool used in this context. nih.gov It employs a scale from 0 to 10 to rate symptom severity and functional impact over the previous week. nih.gov The OHQ has been shown to be effective in evaluating the severity of symptoms, the functional impact of neurogenic orthostatic hypotension (nOH), and in assessing treatment efficacy. nih.gov Clinical trials have reported significant improvements in global symptom relief scores as rated by both patients and investigators. nih.gov For example, one multicenter study found that this compound led to improvements in reported symptoms by the end of the second week of treatment. nih.gov

However, a notable limitation in some of the earlier trials was the use of symptom measurement scales that were not formally validated. nice.org.uk This has been a point of scrutiny, emphasizing the need for robust and validated patient-reported outcome measures in clinical trials for orthostatic hypotension. isrctn.com

Table 1: Key Endpoints in this compound Hydrochloride Efficacy Trials

| Endpoint Category | Specific Endpoint | Rationale/Validation |

| Physiological | Standing Systolic Blood Pressure (1-hour post-dose) | Correlates with cerebral blood flow and peak plasma levels of the active metabolite, desglythis compound. nih.gov |

| Symptomatic | Patient and Investigator Global Symptom Relief Scores | Captures the subjective improvement in symptoms experienced by the patient. nih.govresearchgate.net |

| Symptomatic | Orthostatic Hypotension Questionnaire (OHQ) | A validated scale to assess the severity and functional impact of orthostatic hypotension symptoms. nih.gov |

| Functional | Time to Onset of Syncope/Near-Syncope on Tilt-Table Test | Measures the drug's ability to delay or prevent fainting under controlled conditions. nih.govclinicaltrials.gov |

Challenges in Assessing Long-Term Clinical Benefit and Quality of Life Outcomes

Assessing the long-term clinical benefit and impact on quality of life of this compound hydrochloride presents several challenges. A primary issue is the reliance on surrogate endpoints, such as an increase in standing systolic blood pressure, rather than direct evidence of improved daily functioning and quality of life. hres.cafda.gov While an increase in blood pressure is considered likely to correspond to clinical benefits, regulatory bodies have emphasized that this has not been definitively verified through long-term studies. hres.cafda.gov

Furthermore, the patient populations in clinical trials may not be representative of the broader patient population seen in clinical practice. isrctn.com Trials often have strict inclusion and exclusion criteria, which may exclude patients with multiple comorbidities. isrctn.com This can limit the generalizability of the findings to real-world settings where patients often present with a more complex clinical picture.

The assessment of quality of life itself is complex. While some studies have shown improvements in health-related quality of life with this compound, the evidence is sometimes considered of very low confidence. nih.govoup.com The use of non-validated or disease-centric outcome measures in some studies further complicates the interpretation of quality of life benefits. isrctn.com There is a recognized need for more patient-centered outcomes in clinical trials to better understand the true impact of the treatment on patients' daily lives. isrctn.com

Table 2: Challenges in Long-Term Assessment of this compound Hydrochloride

| Challenge | Description | Impact on Assessment |

| Reliance on Surrogate Endpoints | Primary endpoint is often increased standing blood pressure, not direct measures of functional improvement. hres.ca | The link between the surrogate endpoint and tangible long-term clinical benefit and quality of life is not fully established. fda.gov |

| Short Duration of Clinical Trials | Most efficacy studies are conducted over a period of weeks. | Insufficient data on long-term efficacy, potential for tolerance, and sustained impact on quality of life. tga.gov.au |

| Limited Generalizability of Trial Populations | Trial participants may not reflect the heterogeneity of patients in routine clinical practice, particularly those with multiple health conditions. isrctn.com | The observed benefits may not be applicable to all patient groups. |

| Complexity of Quality of Life Assessment | Use of non-validated or disease-focused measures can limit the understanding of the broader impact on a patient's life. isrctn.com | The true effect on overall well-being and daily functioning remains an area requiring more robust investigation. |

| Management of Long-Term Side Effects | The risk of supine hypertension requires ongoing monitoring and patient adherence to specific dosing instructions. tga.gov.aubmj.combjcardio.co.uk | The burden of managing potential side effects can influence the long-term quality of life. |

Safety Profile and Adverse Event Research

Incidence and Characterization of Adverse Events from Clinical Trials.hres.caualberta.catga.gov.au

Clinical trials have provided a comprehensive overview of the adverse events associated with midodrine (B238276) hydrochloride. In Phase III clinical trials involving 938 patients with symptomatic orthostatic hypotension, a variety of adverse events were reported. hres.caualberta.ca A notable finding from placebo-controlled studies was that adverse events, regardless of their causality, were reported in 40.4% of patients receiving this compound at a dose of 10 mg three times daily, compared to 18.6% in the placebo group. hres.caualberta.ca The most frequent adverse reactions leading to discontinuation of the drug in these trials included pilomotor reactions, urinary urgency or frequency, and supine hypertension. tga.gov.au

Cardiovascular System-Related Adverse Effects: Supine Hypertension (Incidence, Severity, and Management).hres.catga.gov.auwikipedia.org

The most significant and potentially serious adverse reaction to this compound therapy is supine hypertension, a marked elevation of arterial blood pressure when the patient is in a lying-down position. hres.cawikipedia.org If sustained, this condition can lead to severe complications such as stroke, myocardial infarction, and renal insufficiency. hres.ca

Incidence and Severity: In controlled clinical studies, systolic hypertension of approximately 200 mm Hg was observed in about 11.6% of patients treated with 10 mg of this compound hydrochloride. hres.ca This severe elevation was more likely in patients who already had a relatively high pre-treatment supine systolic blood pressure, with a mean of 170 mm Hg. hres.ca Patients with initial supine systolic pressures above 180 mm Hg were excluded from these trials, and the use of this compound in this population is not recommended. hres.ca The risk of supine hypertension increases with the dose. tga.gov.au

Management: To mitigate the risk of supine hypertension, it is crucial to monitor both supine and sitting blood pressures during treatment. hres.ca Patients should be educated to recognize and report symptoms of supine hypertension, which can include pounding in the ears, headache, and blurred vision. hres.ca If these symptoms occur, the medication should be discontinued, and medical advice sought. medsafe.govt.nz

Table 1: Incidence of Supine and Sitting Hypertension in a Placebo-Controlled Trial

| Adverse Event | This compound (n=82) | Placebo (n=82) |

|---|---|---|

| Supine/Sitting Hypertension | 7% | 3% |

Data derived from a 3-week placebo-controlled trial. hres.ca

Reflex Bradycardia and its Relationship to Dose.nih.gov

Reflex bradycardia, a slowing of the heart rate, is another cardiovascular adverse effect of this compound, occurring as a result of the vagal reflex in response to the drug-induced increase in blood pressure. medsafe.govt.nz This effect is proportional to the dose of this compound administered. nih.gov For instance, in one study, no patients receiving 10 mg of this compound eight-hourly experienced severe bradycardia (heart rate < 40 beats per minute), whereas 7.6% of patients receiving 20 mg eight-hourly did, indicating a dose-dependent response. nih.gov Caution is advised when this compound is used with other medications that can also reduce heart rate, such as cardiac glycosides (e.g., digitalis) and beta-blockers. hres.camedsafe.govt.nz

Dermatological Manifestations: Piloerection, Pruritus, Paresthesia, Chills.hres.catga.gov.aumedicinenet.com

Dermatological side effects are common with this compound treatment and are primarily due to the drug's action on the alpha-adrenergic receptors of the hair follicles. hres.canih.gov These reactions, often referred to as pilomotor reactions, include:

Piloerection (Goosebumps): This is a very common side effect, with an incidence of around 13%. medsafe.govt.nzdrugs.com

Pruritus (Itching): Itching, particularly of the scalp, is also very common, reported in about 12.2% of patients. drugs.com

Paresthesia: Sensations of tingling, burning, or prickling, especially on the scalp, are frequently reported. hres.camedicinenet.com

Chills: A feeling of coldness is another common reaction. medicinenet.comnih.gov

While generally mild, these dermatological effects can be bothersome and were a common reason for discontinuing the medication in clinical trials. tga.gov.au

Table 2: Incidence of Common Adverse Events in a Placebo-Controlled Trial

| Adverse Event | This compound (n=82) | Placebo (n=82) |

|---|---|---|

| Paresthesia | 18.3% | 3.7% |

| Chills | 4.9% | 0% |

| Goose bumps | 13.4% | 0% |

| Pruritus (mainly scalp) | 12.2% | 2.4% |

Data derived from a 3-week placebo-controlled trial. hres.ca

Genitourinary System-Related Adverse Effects: Urinary Retention, Urinary Urgency/Frequency.tga.gov.aunih.gov

This compound's effect on the alpha-adrenergic receptors of the bladder neck can lead to several genitourinary side effects. hres.canih.gov These include:

Urinary Retention: Difficulty in emptying the bladder. medicinenet.comnih.gov

Urinary Urgency: A sudden, compelling need to urinate. medicinenet.comnih.gov

Urinary Frequency: Needing to urinate more often than usual. medicinenet.comnih.gov

In clinical trials, urinary disturbances were a significant reason for the discontinuation of this compound therapy. tga.gov.au Patients with pre-existing prostate disorders or urinary tract outflow obstruction should use this compound with caution, as it may exacerbate these conditions. medsafe.govt.nz

Table 3: Incidence of Genitourinary Adverse Events in a Placebo-Controlled Trial

| Adverse Event | This compound (n=82) | Placebo (n=82) |

|---|---|---|

| Dysuria | 13.4% | 2.4% |

| Urinary Urge | 8.5% | 1.2% |

| Urinary Retention | 6.1% | 0% |

| Urinary Frequency | 3.7% | 1.2% |

Data derived from a 3-week placebo-controlled trial. hres.ca

Rare but Serious Adverse Events: Stevens-Johnson Syndrome, Toxic Epidermal Necrolysis, Takotsubo Cardiomyopathy, Intracerebral Hemorrhage, Reversible Cerebral Vasoconstriction Syndrome, Myoclonic Seizures, Vascular Ischemia, Ileus.hres.canih.gov

While less common, several serious adverse events have been associated with this compound use, often through singular case reports. nih.gov

Stevens-Johnson Syndrome (SJS) and Toxic Epidermal Necrolysis (TEN): These are severe and life-threatening skin reactions that cause the epidermis to detach. aah.org Although rare, cases have been reported in association with this compound. tga.gov.au

Takotsubo Cardiomyopathy: Also known as stress cardiomyopathy, this condition involves a temporary weakening of the heart muscle. nih.gov A case has been reported following this compound therapy, possibly due to catecholamine-induced coronary vasospasm. nih.gov

Intracerebral Hemorrhage: There is a singular case report of intracerebral hemorrhage associated with this compound use. nih.gov

Reversible Cerebral Vasoconstriction Syndrome: This is another rare adverse event that has been linked to this compound in a case report. nih.gov

Myoclonic Seizures: Singular case reports have described myoclonic seizures in patients taking this compound. nih.gov

Vascular Ischemia: this compound-induced ischemia has been reported, particularly in patients with end-stage renal disease on hemodialysis. tandfonline.comnih.gov

Ileus: A single case of ileus has been reported in association with this compound. nih.gov

Risk Factors for Adverse Event Development (e.g., Pre-treatment Blood Pressure).ualberta.ca

The primary risk factor for developing the most serious adverse event, supine hypertension, is a relatively elevated pre-treatment supine systolic blood pressure. hres.ca Patients with higher baseline blood pressures are more likely to experience significant elevations while on this compound. hres.ca The dose of this compound is also a key factor, with higher doses being associated with an increased incidence and severity of adverse effects, including reflex bradycardia and supine hypertension. tga.gov.aunih.gov

Long-Term Safety Data Limitations and Research Needs

A significant concern highlighted in the evaluation of this compound hydrochloride is the scarcity of long-term safety data. nps.org.aunhs.wales Regulatory bodies and researchers have noted that while short-term studies established initial safety and efficacy for orthostatic hypotension, comprehensive data on the consequences of prolonged use are limited. nhs.wales This lack of long-term evidence was a primary reason for the U.S. Food and Drug Administration (FDA) to initially consider withdrawing the drug from the market, as post-approval studies to verify sustained clinical benefit had not been conducted. bjcardio.co.uk

The existing clinical trials that led to its approval were often of short duration, typically a few weeks, and focused on surrogate endpoints like standing blood pressure rather than long-term outcomes such as quality of life, fall rates, or the ability to perform daily activities. nih.govnice.org.uk Early studies also involved small patient numbers, making it difficult to establish long-term safety profiles and outcomes. sciforschenonline.org

Key Research Needs:

Extended Efficacy and Safety Trials: There is a clear need for long-term, controlled clinical trials to evaluate both the sustained efficacy and the safety profile of this compound hydrochloride over extended periods. nhs.walessciforschenonline.org

Focus on Clinical Outcomes: Future research should move beyond surrogate markers like blood pressure and assess meaningful clinical outcomes, including quality of life, functional capacity, and the incidence of falls. nice.org.uk

Studies in Specific Populations:

Elderly: While this compound is used in older adults, there is limited specific data on this population, and cautious dose titration is recommended. nps.org.au

Hepatic Impairment: The effects of this compound have not been studied in patients with liver impairment, and regular monitoring of hepatic function is advised. nps.org.au

Renal Impairment: As the active metabolite, desglythis compound (B1670291), is cleared by the kidneys, there is a need for more data on its use in patients with varying degrees of renal insufficiency. medsafe.govt.nz

Cardiovascular Outcomes: Given the drug's mechanism of action and its primary adverse effect of supine hypertension, further investigation into long-term cardiovascular outcomes, including the risk of stroke and myocardial infarction, is warranted. sciforschenonline.orgualberta.ca

Post-Marketing Surveillance and Real-World Evidence Studies on Safety

Post-marketing surveillance and real-world evidence provide additional insights into the safety profile of this compound hydrochloride beyond the confines of controlled clinical trials. These sources have been crucial for identifying less common adverse events and understanding the drug's performance in a broader patient population.

Routine pharmacovigilance activities, including the collection of spontaneous adverse event reports, are essential for the ongoing monitoring of the drug's benefit-risk balance. Through such surveillance, several safety signals have emerged. For instance, post-marketing databases have recorded rare but serious events such as Torsades de pointes, ventricular arrhythmias, and serious skin reactions, including Stevens-Johnson Syndrome. Respiratory failure has also been identified as a post-marketing adverse event.

One prospective, observational study followed 135 patients treated with this compound for a mean of 2.7 years. nhs.wales However, only a subset of these patients (32%) had a diagnosis of orthostatic hypotension, limiting the direct applicability of the findings to the indicated population. nhs.wales Another small-scale real-world evidence study, an audit of 28 patients at a district general hospital, found that this compound was generally well-tolerated, with no significant adverse events ascribed to the drug in that cohort. bjcardio.co.uk

The most significant and consistently monitored adverse event in both clinical trials and post-marketing is supine hypertension. nice.org.ukualberta.ca Real-world data reinforces the necessity of careful blood pressure monitoring, especially at the start of therapy and with dose adjustments. nice.org.ukmedsafe.govt.nz

Table of Post-Marketing and Real-World Safety Findings

| Finding/Event | Source Type | Details | Citations |

|---|---|---|---|

| Supine Hypertension | Post-Marketing Surveillance & Real-World Evidence | The most common and potentially serious adverse reaction, requiring regular blood pressure monitoring. | nice.org.ukmedsafe.govt.nzualberta.ca |

| Cardiovascular Events | Post-Marketing Surveillance | Rare reports of Torsades de pointes, arrhythmia, and ventricular arrhythmias have been noted. | |

| Serious Skin Reactions | Post-Marketing Surveillance | Cases of Stevens-Johnson Syndrome and Toxic Epidermal Necrolysis have been associated with this compound use. | |

| Respiratory Failure | Post-Marketing Surveillance | Identified as a post-marketing adverse event and added to product information. | |

| General Tolerability | Real-World Evidence (Hospital Audit) | In a small audit of 28 patients, this compound was generally well-tolerated. | bjcardio.co.uk |

| Lack of Post-Approval Data | Regulatory Action | The FDA's move to withdraw this compound was based on the failure to conduct post-marketing studies to confirm clinical benefit. This prompted the initiation of a Phase 4 trial. | bjcardio.co.uknih.gov |

Drug Interaction Research

Pharmacodynamic Interactions Affecting Pressor Effects

The pressor effects of midodrine (B238276) can be significantly influenced by the concurrent use of other medications that act on the sympathetic nervous system or affect blood pressure through other mechanisms.

Sympathomimetics : The concomitant use of other sympathomimetic agents, such as phenylephrine (B352888), pseudoephedrine, and ephedrine, can potentiate the pressor effects of this compound, leading to an increased risk of hypertension. hres.canih.gov This additive effect is due to the stimulation of alpha-adrenoceptors by both classes of drugs. hres.ca

Antihypertensives : Conversely, alpha-adrenoceptor antagonists like prazosin (B1663645) and phentolamine (B1677648) can inhibit the vasopressor effect of this compound. hres.ca

Beta-Blockers : While beta-blockers primarily affect beta-adrenergic receptors, their use with this compound requires careful monitoring. hres.ca Some beta-blockers also possess alpha-blocking properties (e.g., labetalol, carvedilol), which can counteract this compound's pressor effects. drugbank.comhres.ca

MAO Inhibitors : Monoamine oxidase (MAO) inhibitors can enhance the pressor effects of sympathomimetic drugs, and their concurrent use with this compound should be avoided due to the risk of a pronounced increase in blood pressure. nih.govbarnsleyccg.nhs.uk

Tricyclic Antidepressants : Tricyclic antidepressants can also increase the vasopressor activities of this compound, necessitating caution and close monitoring. drugbank.comdrugs.com

Thyroid Hormones : Thyroid hormones may increase the risk of hypertension when administered with this compound. nih.govnih.gov

Interactive Data Table: Pharmacodynamic Interactions of this compound Hydrochloride

| Interacting Drug Class | Example Drug(s) | Potential Effect on this compound's Pressor Activity |

| Sympathomimetics | Phenylephrine, Pseudoephedrine | Potentiation |

| Antihypertensives (Alpha-blockers) | Prazosin, Phentolamine | Inhibition |

| Beta-Blockers | Labetalol, Carvedilol | Potential Inhibition |

| MAO Inhibitors | Phenelzine, Selegiline | Potentiation |

| Tricyclic Antidepressants | Amitriptyline, Imipramine | Potentiation |

| Thyroid Hormones | Levothyroxine | Potentiation |

Pharmacokinetic Interactions Affecting Metabolism and Excretion

The potential for pharmacokinetic interactions with this compound primarily revolves around its metabolism and renal excretion.

Cytochrome P450 CYP2D6 : Desglythis compound (B1670291), the active metabolite of this compound, is a substrate and an inhibitor of the cytochrome P450 isoenzyme CYP2D6. cbg-meb.nltorrentpharma.com This can lead to interactions with other drugs that are also metabolized by this enzyme. For instance, the clearance of medications like promethazine, which is a CYP2D6 substrate, has been reported to be decreased when co-administered with this compound. barnsleyccg.nhs.uk Conversely, inhibitors of CYP2D6, such as quinidine, may increase and prolong the effects of desglythis compound. nps.org.au

Active Tubular Secretion Competition : There is evidence to suggest that the high renal clearance of desglythis compound may be due to active tubular secretion. medsafe.govt.nz This raises the possibility of competition with other drugs that are also eliminated via this pathway, such as metformin, cimetidine, ranitidine, procainamide, and triamterene. medsafe.govt.nznih.gov This competition could potentially alter the plasma concentrations and effects of either drug.

Interactions with Agents Modulating Heart Rate